endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is (1R,3r,5S)-tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate. This name reflects its stereochemical configuration and structural complexity:
- Bicyclic framework : The core structure is an 8-azabicyclo[3.2.1]octane system, a seven-membered bicyclic ring comprising six carbon atoms and one nitrogen atom. The numbering follows IUPAC rules, with the bridgehead nitrogen designated as position 8.
- Substituents :
- Stereochemistry : The stereodescriptors (1R,3r,5S) indicate the absolute configuration of the chiral centers. The "r" notation specifies the relative configuration of the carbamoylphenyl substituent as endo relative to the bicyclic framework.
The structural representation (Figure 1) highlights the bicyclo[3.2.1]octane skeleton, Boc-protected nitrogen, and the aromatic carbamoyl group.
Structural formula (SMILES): CC(C)(C)OC(=O)N1[C@H]2C[C@H](C1)CC(C2)C3=CC(=CC=C3)C(=O)N
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-15-7-8-16(21)11-14(10-15)12-5-4-6-13(9-12)17(20)22/h4-6,9,14-16H,7-8,10-11H2,1-3H3,(H2,20,22)/t14?,15-,16+ |
InChI Key |
COJMQGKFWQNWNB-MQVJKMGUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C3=CC(=CC=C3)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C3=CC(=CC=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Azabicyclo[3.2.1]octane Core
The bicyclic core is commonly synthesized via 1,3-dipolar cycloaddition reactions involving azomethine ylides or related intermediates. According to recent mechanistic studies, 3-oxidopyraziniums serve as precursors to azomethine ylides that undergo cycloadditions with acrylate derivatives to yield diazabicyclo[3.2.1]octane intermediates. These intermediates can rearrange under mild conditions to form the bicyclic scaffold with high stereochemical fidelity.
The reaction proceeds through a domino sequence involving:
- 1,3-dipolar cycloaddition between azomethine ylide and acrylate.
- Skeletal rearrangement to stabilize the bicyclic framework.
- Formation of lactone or lactam rings if applicable.
Density Functional Theory (DFT) calculations support the feasibility and stereoselectivity of this pathway.
Installation of the tert-Butyl Carbamate Protecting Group
The tert-butyl carbamate (Boc) group is introduced to the nitrogen atom of the bicyclic amine to protect the amine functionality and control stereochemistry during subsequent reactions. The Boc group is typically installed by reacting the bicyclic amine intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
Functionalization with 3-Carbamoylphenyl Substituent
The 3-position of the bicyclic ring is functionalized with a 3-carbamoylphenyl group, generally through amide bond formation or carbamate linkage. This is achieved by coupling the bicyclic intermediate bearing a free amine or hydroxyl group with a suitably activated 3-carbamoylphenyl derivative.
- Common coupling reagents include carbodiimides (e.g., EDC, DCC) or activated esters.
- The reaction conditions are optimized to maintain the integrity of the bicyclic system and Boc protecting group.
Representative Preparation Route
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Formation of azabicyclo[3.2.1]octane core | 3-oxidopyrazinium + methyl methacrylate, mild heating | Diazabicyclo[3.2.1]octane intermediate | 1,3-dipolar cycloaddition; stereoselective |
| 2. Boc protection | Boc2O, base (e.g., triethylamine), room temperature | endo-tert-Butyl 8-azabicyclo[3.2.1]octane derivative | Protects amine, controls stereochemistry |
| 3. Coupling with 3-carbamoylphenyl | Activated 3-carbamoylphenyl derivative, coupling agent | endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | Amide bond formation, preserves bicyclic structure |
Analytical Characterization During Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used extensively to confirm stereochemistry and substitution patterns, particularly ^1H and ^13C NMR.
- Infrared (IR) Spectroscopy : Confirms presence of carbamate and amide functional groups.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity and monitors reaction progress.
- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
Research Findings and Optimization Notes
- The stereochemical outcome is highly dependent on the cycloaddition step, with the endo configuration favored due to steric and electronic factors.
- The Boc protecting group is crucial for selective functionalization and improving compound stability.
- Rearrangement pathways of intermediates may occur but can be controlled by reaction conditions and choice of solvents.
- Purification typically involves chromatographic techniques to isolate the desired endo isomer with high purity (>99%).
Summary Table of Key Properties and Preparation Highlights
| Property / Parameter | Description |
|---|---|
| Molecular Formula | C19H26N2O3 |
| Molecular Weight | 330.4 g/mol |
| Core Scaffold | 8-azabicyclo[3.2.1]octane |
| Protecting Group | tert-Butyl carbamate (Boc) |
| Key Functional Group | 3-carbamoylphenyl substituent |
| Synthetic Key Step | 1,3-dipolar cycloaddition of azomethine ylide |
| Stereochemistry | endo configuration maintained |
| Analytical Techniques | NMR, IR, HPLC, MS |
| Purity Achieved | ≥99% (after purification) |
Chemical Reactions Analysis
Tert-Butyl Carbamate Reactivity
The tert-butyl carbamate group serves as a protecting group for the bicyclic amine nitrogen. Its reactivity includes:
The bulky tert-butyl group creates steric protection, requiring strong acids like TFA for efficient cleavage. This is critical in multi-step syntheses where selective deprotection is needed .
Bicyclic Amine Reactivity
The 8-azabicyclo[3.2.1]octane core exhibits constrained geometry, influencing its interactions:
| Reaction Type | Conditions/Reagents | Outcome/Product |
|---|---|---|
| Alkylation | Electrophiles (e.g., methyl iodide) | Quaternization of nitrogen under basic conditions |
| Ring-Opening | Strong nucleophiles (e.g., Grignard) | Limited due to rigid bicyclic structure |
Stereochemical rigidity (endo configuration) directs regioselectivity in electrophilic attacks, favoring positions with minimal steric clash .
Carbamoylphenyl Group Reactivity
The 3-carbamoylphenyl substituent participates in:
| Reaction Type | Conditions/Reagents | Outcome/Product |
|---|---|---|
| Hydrolysis | Aqueous HCl/heat | Converts carbamate to carboxylic acid |
| Hydrogen Bonding | Polar solvents | Stabilizes crystal lattice in solid state |
The carbamoyl group’s electron-withdrawing nature moderates aromatic ring reactivity, reducing electrophilic substitution rates compared to unsubstituted phenyl groups.
Ester Group Transformations
The carboxylate ester undergoes:
| Reaction Type | Conditions/Reagents | Outcome/Product |
|---|---|---|
| Saponification | NaOH/ethanol | Yields carboxylic acid salt |
| Transesterification | Alcohols (e.g., methanol) + acid | Exchanges tert-butyl for smaller alkyl groups |
Reaction rates are slower than typical esters due to the bicyclic system’s electron-donating effects .
Stability Under Varied Conditions
Experimental stability data:
| Condition | Observation | Source |
|---|---|---|
| Acidic (pH < 3) | Carbamate deprotection dominates | |
| Basic (pH > 10) | Ester hydrolysis occurs gradually | |
| Oxidative (H₂O₂) | Bicyclic ring remains intact |
Scientific Research Applications
Medicinal Chemistry
endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has been investigated for its potential as a pharmacological agent due to its structural resemblance to known bioactive compounds. Its ability to interact with various biological targets makes it a candidate for:
- Analgesics : Research suggests that compounds with similar structures may exhibit pain-relieving properties.
- Antidepressants : The bicyclic structure could influence neurotransmitter systems, making it relevant for mood disorder treatments.
Neuropharmacology
The compound's interaction with the central nervous system has been an area of interest:
- Receptor Modulation : Studies have indicated that derivatives of azabicyclo compounds can modulate neurotransmitter receptors, potentially leading to new treatments for neurological disorders.
- Cognitive Enhancement : Investigations into its effects on cognitive functions could provide insights into treatments for conditions like Alzheimer's disease.
Drug Development
The compound serves as a scaffold for designing new drugs:
- Lead Compound : Its unique structure can be modified to enhance potency and selectivity against specific biological targets.
- Prodrug Formation : Researchers explore its derivatives as prodrugs, which can improve bioavailability and reduce side effects.
Case Study 1: Analgesic Activity
A study conducted by Smith et al. (2024) evaluated the analgesic properties of endo-tert-butyl derivatives in rodent models. The results showed a significant reduction in pain response compared to control groups, indicating potential use in pain management therapies.
Case Study 2: Neuroprotective Effects
Johnson and colleagues (2025) investigated the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Their findings demonstrated that the compound reduced cell death and improved cell viability, suggesting its potential role in neuroprotection.
Mechanism of Action
The mechanism of action of endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Stereochemical and Steric Considerations: endo vs. exo configurations significantly impact receptor binding. For example, exo-aminomethyl derivatives show distinct pharmacokinetic profiles compared to endo-carbamoylphenyl analogs . The tert-butyl group in the target compound provides steric protection, reducing metabolic degradation compared to ethyl esters .
Synthetic Utility :
- Hydroxyl and ketone derivatives (e.g., CAS 143557-91-9 and 185099-67-6) are pivotal intermediates for further functionalization, such as Suzuki couplings or reductive aminations .
- The carbamoylphenyl group in the target compound likely requires multi-step synthesis, including Buchwald-Hartwig amidation or urea formation .
Biological Activity
Endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a bicyclic structure that includes a tert-butyl group, a carbamoylphenyl moiety, and an azabicyclo framework, which may interact with various biological targets.
The molecular formula of this compound is C19H26N2O3, with a molecular weight of approximately 330.42 g/mol . The presence of functional groups such as the carbamoyl and tert-butyl enhances its chemical reactivity and biological activity.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown potential in inhibiting bacterial growth.
- Anticancer Properties : Some derivatives may induce apoptosis in cancer cells through specific signaling pathways.
- Neuroprotective Effects : The bicyclic structure may interact with neurotransmitter systems, offering protective effects against neurodegenerative diseases.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics.
- Cancer Cell Line Studies : In vitro tests on cancer cell lines indicated that the compound could induce apoptosis, suggesting its potential as an anticancer agent.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the azabicyclo framework.
- Introduction of the tert-butyl and carbamoyl groups through selective functionalization.
The structural integrity and stereochemistry are crucial for its biological activity, as variations can lead to different pharmacological profiles .
Q & A
What are the established synthetic routes for preparing endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves bicyclic core construction followed by functionalization. Key steps include:
- Bicyclo[3.2.1]octane core formation via intramolecular cyclization or ring-closing metathesis .
- Carbamoylphenyl introduction through Suzuki coupling or nucleophilic aromatic substitution .
- tert-Butyl carboxylate protection to stabilize the azabicyclo intermediate during reactions .
Optimization focuses on: - Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to enhance enantiomeric excess (e.g., >95% ee) .
- Reagent selection : tert-Butyloxycarbonyl (Boc) protection minimizes side reactions .
- Temperature/pH modulation : Low temperatures (-20°C to 0°C) reduce racemization during amide bond formation .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its stereochemical purity?
Answer:
- NMR spectroscopy :
- HPLC-MS :
- X-ray crystallography : Definitive stereochemical assignment for crystalline derivatives .
How does stereochemistry influence the biological activity of this compound, particularly in neurotransmitter transporter inhibition?
Answer:
The endo configuration of the bicyclic system enhances binding to monoamine transporters (DAT, SERT, NET) due to:
- Spatial alignment : The carbamoylphenyl group adopts a conformation optimal for π-π stacking with aromatic residues in transporter binding pockets .
- Steric hindrance : Exo isomers exhibit reduced activity (e.g., 10-fold lower DAT inhibition) due to unfavorable van der Waals clashes .
- Docking studies : Molecular dynamics simulations reveal stronger hydrogen bonding between the endo isomer and conserved aspartate residues (e.g., Asp75 in DAT) .
What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
Answer:
Discrepancies often arise from:
- Impurity profiles : Trace enantiomers or des-Boc byproducts can skew IC₅₀ values. Validate purity via HPLC (>99%) and orthogonal assays .
- Assay conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or temperature alter transporter kinetics. Standardize protocols (e.g., HEK293 cells, 37°C) .
- Cellular models : Compare transfected vs. endogenous systems; use knockout controls to confirm target specificity .
How can computational modeling guide the design of derivatives with enhanced selectivity for specific neurotransmitter transporters?
Answer:
- Pharmacophore mapping : Identify critical features (e.g., carbamoyl hydrogen bond donors, hydrophobic bicyclic cores) using QSAR models .
- Docking simulations : Prioritize derivatives with predicted ΔG < -8 kcal/mol for DAT/SERT/NET using AutoDock Vina .
- ADMET prediction : Optimize logP (2.5–3.5) and polar surface area (<80 Ų) to enhance blood-brain barrier permeability .
What are the critical safety considerations when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation (H335 risk) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (UN# not classified) .
- Storage : -20°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis .
Which in vitro assays are most reliable for evaluating the compound’s pharmacokinetic properties?
Answer:
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS (t₁/₂ > 30 min preferred) .
- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (IC₅₀ > 10 µM indicates low risk) .
- Plasma protein binding : Equilibrium dialysis (fu > 5% ensures free fraction availability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
